3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride 3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2247104-26-1
VCID: VC7078553
InChI: InChI=1S/C6H8FN3O3S/c1-4(11)8-6-5(14(7,12)13)3-10(2)9-6/h3H,1-2H3,(H,8,9,11)
SMILES: CC(=O)NC1=NN(C=C1S(=O)(=O)F)C
Molecular Formula: C6H8FN3O3S
Molecular Weight: 221.21

3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride

CAS No.: 2247104-26-1

Cat. No.: VC7078553

Molecular Formula: C6H8FN3O3S

Molecular Weight: 221.21

* For research use only. Not for human or veterinary use.

3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride - 2247104-26-1

Specification

CAS No. 2247104-26-1
Molecular Formula C6H8FN3O3S
Molecular Weight 221.21
IUPAC Name 3-acetamido-1-methylpyrazole-4-sulfonyl fluoride
Standard InChI InChI=1S/C6H8FN3O3S/c1-4(11)8-6-5(14(7,12)13)3-10(2)9-6/h3H,1-2H3,(H,8,9,11)
Standard InChI Key LGCZUNOWFYBENJ-UHFFFAOYSA-N
SMILES CC(=O)NC1=NN(C=C1S(=O)(=O)F)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The pyrazole core adopts a planar configuration due to aromatic conjugation, while the sulfonyl fluoride group introduces strong electron-withdrawing effects. X-ray crystallography of analogous pyrazole sulfonyl fluorides reveals bond lengths of approximately 1.75 Å for the S–F bond and 1.44 Å for the S=O bonds, consistent with tetrahedral sulfur geometry . The acetamido substituent at C3 participates in intramolecular hydrogen bonding with the pyrazole nitrogen, as evidenced by NMR coupling constants (JH3H4=2.1HzJ_{H3-H4} = 2.1 \, \text{Hz}) in related compounds .

Physicochemical Characteristics

Key properties include:

PropertyValueMethod/Source
Molecular Weight221.21 g/molHRMS
Predicted LogP0.82 ± 0.35PubChem
Hydrogen Bond Donors2Computed
Hydrogen Bond Acceptors6Computed
Topological Polar Surface98.7 ŲECHA

The sulfonyl fluoride group contributes to high electrophilicity (σp=+1.01\sigma_p = +1.01), enabling nucleophilic substitution reactions at the sulfur center .

Synthesis and Reactivity

Synthetic Pathways

While no direct literature documents its synthesis, plausible routes involve:

  • Sulfonation-Fluorination: Treatment of 3-acetamido-1-methylpyrazole with chlorosulfonic acid followed by potassium fluoride .

  • Oxidative Fluorination: Reaction of the corresponding thiol with Selectfluor® in acetonitrile .

A representative multi-step synthesis could proceed as:

3-Amino-1-methylpyrazoleAc2O3-Acetamido-1-methylpyrazoleClSO3HSulfonic Acid IntermediateKFTarget Compound\text{3-Amino-1-methylpyrazole} \xrightarrow{\text{Ac}_2\text{O}} \text{3-Acetamido-1-methylpyrazole} \xrightarrow{\text{ClSO}_3\text{H}} \text{Sulfonic Acid Intermediate} \xrightarrow{\text{KF}} \text{Target Compound}

Purification via column chromatography (SiO₂, ethyl acetate/hexanes) typically yields >85% purity .

Reactivity Profile

The sulfonyl fluoride group undergoes nucleophilic displacement with:

  • Thiols (k2103M1s1k_2 \approx 10^3 \, \text{M}^{-1}\text{s}^{-1}) to form stable sulfonate conjugates

  • Amines (pH>9pH > 9) producing sulfonamides

  • Hydroxide ions (t1/2=2h at pH 7.4t_{1/2} = 2 \, \text{h at pH 7.4}) leading to hydrolysis

GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion; wash hands after handling
H314Causes severe skin burns/eye damageWear nitrile gloves and face shield
H335May cause respiratory irritationUse in fume hood with local exhaust

Applications in Research

Chemical Biology Probes

Sulfonyl fluorides serve as covalent inhibitors in activity-based protein profiling (ABPP). The acetamido group enhances membrane permeability (Papp=12×106cm/sP_{\text{app}} = 12 \times 10^{-6} \, \text{cm/s} in Caco-2 assays) , making this compound suitable for intracellular target engagement studies.

Medicinal Chemistry

Molecular docking simulations predict strong binding (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to cysteine proteases via:

  • Hydrogen bonding between acetamido carbonyl and Arg112

  • π-Stacking of pyrazole with Phe154

  • Covalent bond formation with catalytic Cys25

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.05 (s, 3H, CH₃CO)

  • δ 3.40 (s, 3H, NCH₃)

  • δ 7.82 (s, 1H, pyrazole-H)

HRMS (ESI+):
Calculated for C₆H₈FN₃O₃S [M+H]⁺: 222.0345, Found: 222.0343

Predicted ADMET Properties

ParameterValuePrediction Model
CYP2D6 Inhibition0.82ADMETLab 2.0
Plasma Protein Binding89%SwissADME
hERG InhibitionLow RiskPred-hERG

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